Dibutyl Sulfone: A Comprehensive Technical Guide for Researchers
Dibutyl Sulfone: A Comprehensive Technical Guide for Researchers
CAS Number: 598-04-9
This technical guide provides an in-depth overview of dibutyl sulfone, a significant organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, applications, and safety information. All quantitative data is presented in clear, tabular formats for ease of comparison, and key experimental methodologies are described in detail.
Chemical and Physical Properties
Dibutyl sulfone, also known as di-n-butyl sulfone, is a crystalline solid at room temperature.[1] Its core structure consists of a sulfonyl group bonded to two butyl chains. This structure imparts a polarity that influences its physical and chemical characteristics.
Table 1: Physical and Chemical Properties of Dibutyl Sulfone
| Property | Value | Reference(s) |
| CAS Number | 598-04-9 | [2][3] |
| Molecular Formula | C₈H₁₈O₂S | [2][3] |
| Molecular Weight | 178.29 g/mol | [2][3] |
| Appearance | White to light beige crystalline solid | |
| Melting Point | 43-45 °C | |
| Boiling Point | 287-295 °C | |
| Density | 0.9885 g/cm³ | |
| Flash Point | 143 °C (289.4 °F) - closed cup | |
| Solubility | Crystallizes from petroleum ether, chloroform, and ethanol. |
Synthesis of Dibutyl Sulfone
The primary and most direct method for the synthesis of dibutyl sulfone is through the oxidation of its thioether precursor, dibutyl sulfide. This reaction is a cornerstone in organosulfur chemistry.
Synthesis Workflow
The synthesis of dibutyl sulfone from dibutyl sulfide is a straightforward oxidation reaction. The general workflow involves the reaction of the sulfide with an oxidizing agent in a suitable solvent system.
Caption: Synthesis of Dibutyl Sulfone via Oxidation.
Detailed Experimental Protocol: Water-Phase Oxidation of Dibutyl Sulfide
This protocol is based on an environmentally friendly method that utilizes a water-phase oxidation process.
Materials:
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Dibutyl sulfide
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30% Hydrogen peroxide (H₂O₂)
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Supported metal oxide catalyst (e.g., tungsten trioxide, vanadium pentoxide on a support)
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Round-bottom flask
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Stirrer
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Oil bath
Procedure:
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To a round-bottom flask, add a 35 wt% aqueous solution of dibutyl sulfide.
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Add the supported metal oxide catalyst, amounting to 20% of the mass of the dibutyl sulfide solution.
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Add hydrogen peroxide (H₂O₂) in a molar amount that is 300% of the molar amount of dibutyl sulfide.
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Stir the mixture vigorously to ensure proper mixing of the reactants.
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Place the flask in an oil bath and heat the mixture to 35°C.
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Maintain the reaction at this temperature for 120 minutes.
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After the reaction period, the product can be isolated. Gas chromatography can be used to confirm the conversion of dibutyl sulfide and the yield of dibutyl sulfone.
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The crude product can be purified by crystallization from solvents such as petroleum ether, chloroform, or ethanol, or by zone melting.
Applications in Research and Drug Development
While the sulfone functional group is a well-established pharmacophore in medicinal chemistry, specific applications for dibutyl sulfone in drug development are not extensively documented in publicly available literature.[4] However, its properties suggest potential utility in several areas of research.
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Organic Synthesis Intermediate: Dibutyl sulfone serves as a classic example of a dialkyl sulfone and can be used as a starting material or intermediate in the synthesis of more complex molecules.[3] Its precursor, dibutyl sulfide, is utilized in the synthesis of various compounds, including those with pharmacological potential.[5]
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Solvent Properties: The sulfone group imparts a high degree of polarity. High-boiling point sulfones like sulfolane are used as polar aprotic solvents in various chemical reactions and industrial processes.[6] While not as commonly used as DMSO or sulfolane, dibutyl sulfone's thermal stability and polarity could make it a candidate solvent for specific reaction conditions.
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Material Science: The sulfone group is a key component in high-performance polymers, lending them thermal stability and mechanical strength. While aromatic sulfones are more common in this context, the fundamental properties of the sulfonyl group in molecules like dibutyl sulfone are relevant to this field.
Toxicology and Safety Information
Dibutyl sulfone is classified as a substance that requires careful handling in a laboratory setting. The available safety data indicates that it is an irritant.
Table 2: Toxicological and Safety Data for Dibutyl Sulfone
| Hazard Information | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
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Personal Protective Equipment: Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if handling the powder in a non-ventilated area.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Dibutyl sulfone is a combustible solid.
Conclusion
Dibutyl sulfone is a well-characterized organosulfur compound with established physical and chemical properties and a straightforward synthetic route. While its direct applications in drug development are not as prominent as other sulfone-containing molecules, it serves as a valuable model compound for studying the chemistry of dialkyl sulfones and as a potential intermediate in organic synthesis. Researchers and professionals working with this compound should adhere to the recommended safety precautions due to its irritant nature. Further investigation into its potential as a specialized solvent or as a building block for novel materials could unveil new applications for this versatile chemical.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Dibutyl sulfone | C8H18O2S | CID 69014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Dibutyl Sulfide CAS 544-40-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 7. Dibutyl sulfide for synthesis 544-40-1 [sigmaaldrich.com]
